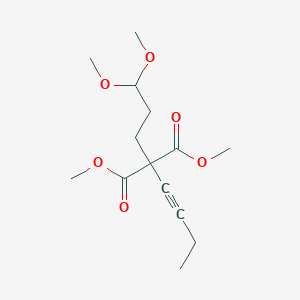![molecular formula C27H44Sn B15161311 Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane CAS No. 820250-73-5](/img/structure/B15161311.png)
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a phenylethynyl group attached to a hept-1-en-2-yl chain. This compound is known for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne. One common method is the hydrostannation of phenylethynylheptene using tributyltin hydride under radical conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin derivatives with various functional groups.
Applications De Recherche Scientifique
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane involves its ability to participate in radical reactions. The tin-hydrogen bond in the compound can homolytically cleave to generate tin-centered radicals, which can then react with various substrates. This property makes it a valuable reagent in radical-mediated transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(phenylethynyl)tin
- Tributyl(vinyl)tin
- Tributyl(1-propynyl)tin
Uniqueness
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is unique due to its specific structure, which combines a phenylethynyl group with a hept-1-en-2-yl chain. This structural feature imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
820250-73-5 |
|---|---|
Formule moléculaire |
C27H44Sn |
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
tributyl-[3-(2-phenylethynyl)hept-1-en-2-yl]stannane |
InChI |
InChI=1S/C15H17.3C4H9.Sn/c1-3-5-9-14(4-2)12-13-15-10-7-6-8-11-15;3*1-3-4-2;/h6-8,10-11,14H,2-3,5,9H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
JBWRAOFCHOGPQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#CC1=CC=CC=C1)C(=C)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
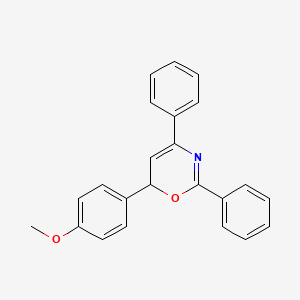

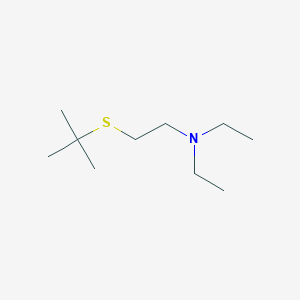
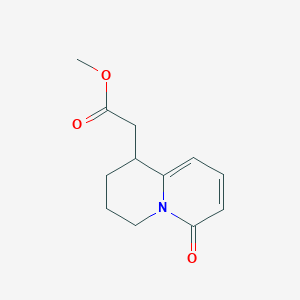

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
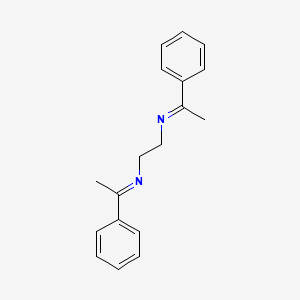
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
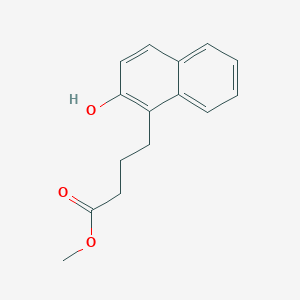
![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
